Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
Overview
Description
The compound “Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and various functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, and can act as ligands in coordination chemistry . The specific reactions that “this compound” might undergo would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiadiazoles are generally stable compounds. The presence of the acetic acid group suggests that this compound might be acidic .Scientific Research Applications
Heterocyclic Chemistry and Pharmacological Applications
Biological Activity of Heterocyclic Systems
Research on 1,3,4-thiadiazole and 1,3,4-oxadiazole heterocycles demonstrates their significant pharmacological potential, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. These compounds serve as important scaffolds in medicinal chemistry due to their versatility and bioisosteric properties, which enhance pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Synthesis and Pharmacology of Oxadiazole Derivatives
Recent studies have focused on the synthesis and pharmacological evaluation of oxadiazole derivatives, highlighting their antibacterial, anti-inflammatory, antifungal, and anticancer activities. This underscores the role of oxadiazole as a biologically active unit in developing compounds with favorable chemical and pharmacokinetic properties (Wang et al., 2022).
Regulatory Mechanisms and Environmental Interactions
Directed Regulation of Enzyme Complexes
The study of phosphonate and phosphinate analogs of 2-oxo acids in modulating metabolic pathways through inhibition of 2-oxo acid dehydrogenase complexes highlights the potential of synthetic analogs in medicinal chemistry for correcting metabolic pathologies and enhancing stress resistance in biological systems (Artiukhov et al., 2016).
Therapeutic Potential and Drug Development
Therapeutic Worth of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives exhibit a range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. These findings support the continuous development of 1,3,4-oxadiazole-based derivatives as potential therapeutic agents, providing a foundation for rational drug design (Verma et al., 2019).
Future Directions
The study of thiadiazole derivatives is a active area of research due to their wide range of biological activities. Future research on “Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid” could include synthesis and characterization studies, investigation of its chemical reactivity, and biological studies to determine its potential activities .
Mechanism of Action
Target of action
Compounds containing the indole nucleus have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Similarly, thiazole derivatives have been found in many potent biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazole derivatives also exhibit a range of biological activities .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Properties
IUPAC Name |
2-oxo-2-[(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-4-5(2)7-11-12-9(16-7)10-6(13)8(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVXDGUTJDOPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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